molecular formula C18H10BrClN2OS2 B2715596 N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 330201-96-2

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B2715596
M. Wt: 449.77
InChI Key: PTPIDFLIBZWUKM-UHFFFAOYSA-N
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Description

“N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains several functional groups including a bromophenyl group, a thiazole ring, a chlorobenzothiophene group, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring attached to a bromophenyl group, a chlorobenzothiophene group, and a carboxamide group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Biological Evaluation : Various studies have synthesized and evaluated the biological activities of thiazole, thiophene, and benzothiazole derivatives. These compounds have been tested for their antimicrobial efficacy against a range of bacterial and fungal pathogens. The structural modifications often aim to enhance bioactivity or target specificity (Sailaja Rani Talupur et al., 2021; M. Idrees et al., 2019).

Anticancer Research

  • Potential Anticancer Agents : Research into benzothiazole carboxamide derivatives has highlighted their potential as anticancer agents. These studies focus on the synthesis of new compounds and the evaluation of their efficacy against various cancer cell lines, aiming to identify promising candidates for further development (Derya Osmaniye et al., 2018; A. Atta & E. Abdel‐Latif, 2021).

Synthesis and Characterization

  • Methodological Advances : Studies also detail the synthesis routes and characterization of new thiazole and thiophene derivatives, underscoring the importance of these processes in discovering and understanding the potential applications of new chemical entities (G. Naganagowda et al., 2011; S. Saeed & W. Wong, 2012).

Enzyme Inhibition for Antimalarial Development

  • Enzyme Inhibitors : Research into benzothiophene carboxamide derivatives has identified their role as potent enzyme inhibitors, particularly against targets relevant to malaria. This suggests a potential pathway for developing new antimalarial treatments (T. Banerjee et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2OS2/c19-11-7-5-10(6-8-11)14-9-21-18(25-14)22-17(23)16-15(20)12-3-1-2-4-13(12)24-16/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIDFLIBZWUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

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